molecular formula C17H33B B1375962 1-Bromoheptadec-8-ene CAS No. 81861-58-7

1-Bromoheptadec-8-ene

Cat. No.: B1375962
CAS No.: 81861-58-7
M. Wt: 317.3 g/mol
InChI Key: CNDALZVFFAULQK-UHFFFAOYSA-N
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Description

1-Bromoheptadec-8-ene is an organic compound with the molecular formula C₁₇H₃₃Br It is a brominated alkene, characterized by a bromine atom attached to the eighth carbon of a heptadecene chain

Scientific Research Applications

1-Bromoheptadec-8-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Safety and Hazards

The safety data sheet for 1-Bromoheptadec-8-ene is not available . Therefore, it’s recommended to handle this chemical with care, using appropriate personal protective equipment and following standard laboratory safety procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoheptadec-8-ene can be synthesized through the bromination of heptadec-8-ene. The reaction typically involves the addition of bromine (Br₂) to heptadec-8-ene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoheptadec-8-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form heptadec-8-yne.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products:

    Substitution: Heptadec-8-ol, heptadec-8-ylamine.

    Elimination: Heptadec-8-yne.

    Addition: 1,2-Dibromoheptadecane.

Mechanism of Action

The mechanism of action of 1-bromoheptadec-8-ene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the heptadecene chain allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    cis-8-Heptadecene: Similar structure but lacks the bromine atom.

    1-Bromoheptadecane: Saturated analog with no double bond.

    8-Heptadecene: Similar structure but with different stereochemistry.

Uniqueness: 1-Bromoheptadec-8-ene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromoheptadec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDALZVFFAULQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80839976
Record name 1-Bromoheptadec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81861-58-7
Record name 1-Bromoheptadec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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